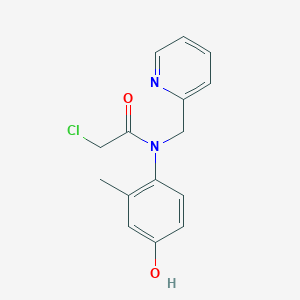

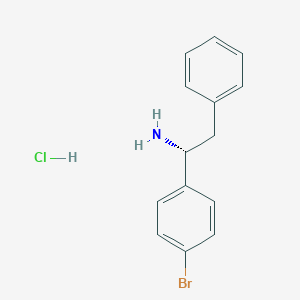

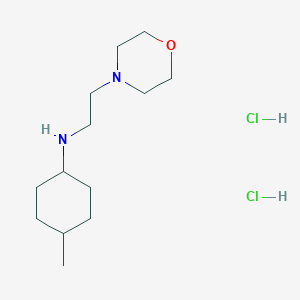

2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazoles, such as “2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide” is based on the indazole core structure. The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide” include condensation, dehydration, and cyclization . The reaction involves the formation of N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Mécanisme D'action

While the specific mechanism of action for “2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide” is not mentioned in the retrieved papers, indazole derivatives have been found to have various biological activities. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

Orientations Futures

Indazole derivatives, such as “2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide”, have shown promising biological activities, suggesting that they could be further explored for the treatment of various pathological conditions . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and conducting preclinical and clinical studies to evaluate their therapeutic potential .

Propriétés

IUPAC Name |

2-chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-6(11)10(15)13-8-2-3-9-7(4-8)5-12-14-9/h5-6,8H,2-4H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUSORQLBLHBJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCC2=C(C1)C=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912748.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)

![{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2912757.png)

![6-[[4-(2,5-dimethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2912762.png)

![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)